An In-depth Technical Guide to (2S)-1-Methyl-2-phenylpyrrolidine-D3
An In-depth Technical Guide to (2S)-1-Methyl-2-phenylpyrrolidine-D3
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of (2S)-1-Methyl-2-phenylpyrrolidine-D3, a deuterated stable isotope-labeled analog of (2S)-1-Methyl-2-phenylpyrrolidine. The primary focus of this document is to detail its critical role as an internal standard in quantitative bioanalytical studies using isotope dilution mass spectrometry (IDMS). We will explore the physicochemical properties, the scientific rationale for deuteration, a detailed experimental workflow for its application in liquid chromatography-tandem mass spectrometry (LC-MS/MS), and essential safety and handling protocols. This guide is intended to equip researchers and drug development professionals with the foundational knowledge and practical insights required to effectively utilize this compound in a laboratory setting.
Introduction to (2S)-1-Methyl-2-phenylpyrrolidine and its Deuterated Analog
The parent compound, (2S)-1-Methyl-2-phenylpyrrolidine, belongs to the pyrrolidine class of organic compounds, which are five-membered saturated rings containing a nitrogen atom. The pyrrolidine moiety is a common structural motif in a wide range of pharmaceuticals and natural products.[1] (2S)-1-Methyl-2-phenylpyrrolidine is noted as an analog of nicotine, the primary neuroactive component in tobacco.[2]
The subject of this guide, (2S)-1-Methyl-2-phenylpyrrolidine-D3, is a specialized version of this molecule where the three hydrogen atoms on the N-methyl group have been replaced with deuterium (D), a stable, non-radioactive isotope of hydrogen.[2] This specific modification does not significantly alter the compound's chemical properties but increases its molecular weight by three Daltons. This mass shift is the key to its primary application.
The Role of Stable Isotope Labeling: The "D3" Advantage
The strategic replacement of hydrogen with its heavier, stable isotope, deuterium, is a cornerstone of modern analytical chemistry, particularly in pharmacokinetic and metabolic studies.
2.1 The Kinetic Isotope Effect (KIE)
The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. This difference in bond energy can lead to a slower rate of chemical reactions that involve the cleavage of this bond, a phenomenon known as the kinetic isotope effect.[3] In drug development, this can be exploited to slow down metabolic processes, potentially improving a drug's half-life or reducing the formation of toxic metabolites.
2.2 The Ideal Internal Standard for Mass Spectrometry
The most significant application of (2S)-1-Methyl-2-phenylpyrrolidine-D3 is as an internal standard (IS) for quantitative analysis.[4][5] In techniques like LC-MS/MS, which are used to measure minute quantities of substances in complex biological samples (e.g., plasma, urine), an ideal internal standard is crucial for accuracy and precision.[6][7][8]
A stable isotope-labeled (SIL) internal standard is considered the "gold standard" because:
-
Co-elution: It is chemically identical to the analyte (the non-labeled compound) and therefore behaves identically during sample extraction, chromatography, and ionization.[5][9]
-
Correction for Variability: It accurately compensates for variations in sample preparation (e.g., incomplete extraction recovery), injection volume, and instrument response (e.g., ionization suppression or enhancement from the sample matrix).[5]
-
Distinct Mass Signal: Despite its identical chemical behavior, its higher mass allows it to be distinguished from the analyte by the mass spectrometer, enabling precise ratio-based quantification.[10]
Physicochemical and Spectroscopic Properties
Summarized below are the key properties of (2S)-1-Methyl-2-phenylpyrrolidine-D3.
| Property | Value | Source |
| Chemical Formula | C₁₁H₁₂D₃N | [2] |
| Molecular Weight | 164.26 g/mol | [2] |
| Canonical SMILES | [2H]C([2H])([2H])N1CCC1 | [2] |
| Isotopic Purity | Typically >98% isotopic enrichment | |
| Chemical Purity | Typically >98% | [11] |
| Appearance | Colorless to yellow liquid | [12] |
| Parent Compound CAS | 58166-86-2 (Unlabelled) | [2] |
Synthesis and Isotopic Purity
The synthesis of (2S)-1-Methyl-2-phenylpyrrolidine-D3 typically involves introducing the deuterated methyl group onto the nitrogen atom of the (2S)-2-phenylpyrrolidine precursor. A common method would be reductive amination using a deuterated formaldehyde source or direct alkylation using a deuterated methylating agent like iodomethane-D3.
Several synthetic strategies exist for creating the core pyrrolidine structure, including [3+2] cycloaddition reactions and multi-step syntheses starting from chiral precursors like (S)-prolinol.[1][13]
Causality in Synthesis: The choice of synthetic route is dictated by the need to control stereochemistry at the C2 position and to achieve high isotopic enrichment. High isotopic purity (>98%) is critical for an internal standard to prevent "cross-talk," where the signal from the unlabeled analyte interferes with the signal of the labeled standard, or vice-versa, which would compromise quantitative accuracy.[5]
Core Application: Quantitative Analysis by Isotope Dilution Mass Spectrometry (IDMS)
IDMS is a powerful analytical technique that provides highly accurate and precise measurements of a substance's concentration in a sample.[14][15][16]
5.1 Principle of Isotope Dilution
The core principle is straightforward:
-
A known quantity of the isotopically labeled standard ((2S)-1-Methyl-2-phenylpyrrolidine-D3) is added to the unknown sample containing the analyte ((2S)-1-Methyl-2-phenylpyrrolidine).[14][17]
-
The standard and the analyte are thoroughly mixed and equilibrated within the sample matrix.[15]
-
The sample undergoes preparation (e.g., extraction, purification). Losses during this process affect both the analyte and the standard equally.
-
The sample is analyzed by LC-MS/MS. The instrument measures the ratio of the analyte's signal to the internal standard's signal.
-
Because the amount of added standard is known, this measured ratio allows for the precise calculation of the unknown analyte concentration, independent of sample recovery or matrix effects.[17]
5.2 Experimental Workflow: Quantification in Biological Matrix
This section outlines a typical workflow for using (2S)-1-Methyl-2-phenylpyrrolidine-D3 as an internal standard to quantify its unlabeled counterpart in a plasma sample.
Step 1: Preparation of Standards and Solutions
-
Prepare a stock solution of the analyte and the D3-internal standard (IS) in an appropriate solvent (e.g., LC-MS grade methanol).
-
Create a series of calibration standards by spiking known concentrations of the analyte into a blank biological matrix (e.g., drug-free plasma).
-
Add a constant, known concentration of the D3-IS to each calibration standard, quality control (QC) sample, and unknown sample.
Step 2: Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (calibrator, QC, or unknown), add 300 µL of ice-cold acetonitrile containing the D3-IS.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
Step 3: LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A standard C18 reversed-phase column is a good starting point.[18]
-
Mobile Phases: Use LC-MS grade solvents. For example, Mobile Phase A: Water with 0.1% formic acid; Mobile Phase B: Acetonitrile with 0.1% formic acid.[18]
-
Gradient: Start with a low percentage of organic phase (e.g., 5% B) and ramp up to a high percentage (e.g., 95% B) to elute the analyte and IS.[18]
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is typical for this class of amine-containing compounds.
-
MRM Transitions: The instrument is set to monitor specific mass-to-charge (m/z) transitions for both the analyte and the IS. This is known as Multiple Reaction Monitoring (MRM).
-
Analyte: Monitor the transition from the protonated molecule [M+H]⁺ to a specific product ion.
-
IS: Monitor the transition from its protonated molecule [M+3+H]⁺ to the same product ion. The initial mass is 3 Daltons higher due to the deuterium label.
-
-
Step 4: Data Processing
-
Integrate the peak areas for both the analyte and the IS in each sample.
-
Calculate the Peak Area Ratio (Analyte Area / IS Area).
-
Construct a calibration curve by plotting the Peak Area Ratio versus the known concentration for the calibration standards.
-
Use the linear regression equation from the calibration curve to calculate the concentration of the analyte in the unknown samples based on their measured Peak Area Ratios.
5.3 Workflow Visualization
Caption: Workflow for quantitative analysis using a deuterated internal standard.
Handling, Storage, and Safety
As a Senior Application Scientist, ensuring laboratory safety is paramount. While deuterated compounds generally share the toxicological profile of their non-deuterated counterparts, proper handling is essential to maintain compound integrity and ensure personnel safety.[3][19]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[3] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3]
-
Storage: To maintain isotopic and chemical purity, store the compound in a tightly sealed container, protected from light and moisture.[3] For long-term storage, refrigeration (2-8°C) or freezing (-20°C) under an inert atmosphere (e.g., argon or nitrogen) is recommended.[3][19]
-
Waste Disposal: Dispose of deuterated compounds and any contaminated materials as hazardous chemical waste in accordance with local, state, and federal regulations.[3][19] Do not mix with non-halogenated waste streams unless permitted.
Conclusion
(2S)-1-Methyl-2-phenylpyrrolidine-D3 is a highly specialized and indispensable tool for modern bioanalytical science. Its design as a stable isotope-labeled analog makes it the ideal internal standard for Isotope Dilution Mass Spectrometry. By co-eluting with the target analyte while maintaining a distinct mass signal, it enables researchers to achieve the highest levels of accuracy and precision in quantitative studies. Understanding the principles behind its use and adhering to rigorous experimental and safety protocols allows scientists to confidently generate robust and reliable data in drug discovery, development, and clinical monitoring.
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